6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzoxazinone core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of a corresponding aldehyde with a benzoxazinone precursor. One common method includes the following steps :
Starting Materials: Compound 2 (1.5 mmol), corresponding aldehyde (1.8 mmol), sodium hydroxide (3 mmol), and 40 ml methanol.
Reaction Conditions: The reaction mixture is refluxed for 12 hours.
Isolation: The reaction mixture is cooled to room temperature and filtered. The residue is washed with water and methanol, then dried under an infrared lamp to obtain the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The benzoxazinone core allows for substitution reactions, particularly at the phenyl and benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis and material science.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds share a similar phenylprop-2-enoyl group and exhibit anticancer activity.
3-Acetyl and 3-(1’-(2’-Phenylhydrazono)ethyl)-coumarin derivatives: These compounds have similar structural features and are used in optical and material science applications.
Uniqueness
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-(3-phenylprop-2-enoyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H13NO3/c19-15(8-6-12-4-2-1-3-5-12)13-7-9-16-14(10-13)18-17(20)11-21-16/h1-10H,11H2,(H,18,20) |
InChI Key |
IIWMHLDFNYUVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3 |
Synonyms |
6-cinnamoyl-2H-benzo(b)(1,4)oxazin-3(4H)-one |
Origin of Product |
United States |
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